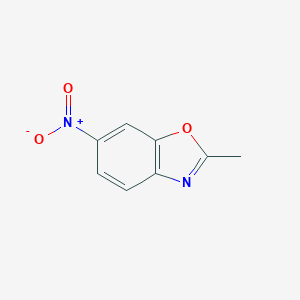

2-Methyl-6-nitrobenzoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVZLXWUFYMLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205369 | |

| Record name | 2-Methyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5683-43-2 | |

| Record name | 2-Methyl-6-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitrobenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-nitrobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-Methyl-6-nitrobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-6-nitrobenzoxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the synthetic protocol, purification methods, and extensive characterization data.

Physicochemical Properties

This compound is a solid at room temperature, with its appearance ranging from white to pale brown crystals or powder.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | [1][3] |

| Molecular Weight | 178.15 g/mol | [1] |

| Melting Point | 153.0-159.0 °C | [2] |

| Appearance | White to cream to pale brown crystals or powder | [1][2] |

| CAS Number | 5683-43-2 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of an acylated aminophenol. A common and effective method involves the reaction of 2-amino-5-nitrophenol with acetyl chloride, followed by acid-catalyzed cyclization.

Experimental Protocol

Materials:

-

2-amino-5-nitrophenol

-

Acetyl chloride

-

Pyridine

-

p-Toluenesulfonic acid

-

Dry Xylene

-

Water

-

Saturated Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Acylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-nitrophenol (7.70 g, 50.0 mmol) and pyridine (3.96 g, 50.0 mmol) in 150 mL of dry xylene. Cool the solution to 0°C in an ice bath.

-

Slowly add acetyl chloride (4.32 g, 55.0 mmol) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to stir at ambient temperature for 2 hours.

-

Cyclization: To the reaction mixture, add p-toluenesulfonic acid (1.72 g, 10.0 mmol).

-

Heat the mixture to reflux and continue heating until no more water is collected in a Dean-Stark trap.

-

Work-up: After cooling the reaction mixture to room temperature, wash the organic solution sequentially with 100 mL of water (three times) and 50 mL of a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the xylene under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Aromatic-H | 7.5-8.5 | m | - | Aromatic protons |

| Methyl-H | ~2.6 | s | - | -CH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Aromatic-C | 110-155 | Aromatic carbons |

| C=N | ~165 | Benzoxazole C2 |

| -CH₃ | ~15 | Methyl carbon |

| C-NO₂ | ~145 | Carbon attached to nitro group |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | Aromatic C-H stretch |

| ~1620 | C=N stretch (benzoxazole ring) |

| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretch |

| ~1250 | C-O-C stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 178 | [M]⁺ (Molecular ion) |

| 136 | [M - NO₂]⁺ |

| 108 | [M - NO₂ - CO]⁺ |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Logic

Caption: Logical workflow for the structural characterization of this compound.

References

Spectroscopic properties (UV-Vis, Fluorescence) of 2-Methyl-6-nitrobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methyl-6-nitrobenzoxazole, focusing on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence characteristics. While specific quantitative spectral data for this compound is not extensively available in the public domain, this guide leverages data from structurally related benzoxazole and nitro-aromatic compounds to provide a robust framework for its analysis.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₈H₆N₂O₃.[1] Its structure, featuring a fusion of a benzene ring and an oxazole ring, along with a nitro electron-withdrawing group and a methyl electron-donating group, suggests intriguing photophysical properties. Benzoxazole derivatives are known for their applications as fluorescent probes and in the synthesis of dyes and optical brighteners.[2] The nitro substitution can significantly influence the electronic transitions, often leading to shifts in absorption and emission spectra and, in some cases, quenching of fluorescence. This guide will delve into the theoretical and practical aspects of the UV-Vis absorption and fluorescence spectroscopy of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₃ | [1][3] |

| Molecular Weight | 178.14 g/mol | [1] |

| CAS Number | 5683-43-2 | [1][3] |

| Appearance | White to cream to pale brown crystalline powder | [3] |

| Melting Point | 153-159 °C | |

| Solubility | Soluble in oils, common organic solvents like ethanol and dimethyl ketone. Insoluble in water. | [4] |

Spectroscopic Properties

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions within the conjugated aromatic system. The presence of the nitro group, a strong chromophore, and the benzoxazole core will likely result in significant absorption in the UV region.

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of this compound is anticipated to show characteristic absorption bands. While specific experimental data is limited, theoretical considerations and data from similar compounds suggest the following:

-

π → π Transitions:* These high-energy transitions are expected to occur in the shorter wavelength UV region.

-

n → π Transitions:* Transitions involving the non-bonding electrons on the nitrogen and oxygen atoms are expected at longer wavelengths, though they are typically weaker than π → π* transitions.

The solvent environment can significantly influence the position of these absorption bands, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (λmax). For instance, a change from a non-polar solvent like hexane to a polar solvent like methanol can cause a blue shift (hypsochromic shift) for n → π* transitions due to the stabilization of the non-bonding orbitals.[5]

Table 2: Expected UV-Vis Absorption Data for a Representative Nitroaromatic Compound (Illustrative Example)

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Hexane | 340 | 15,000 |

| Ethanol | 358 | 14,500 |

| Acetonitrile | 352 | 14,800 |

Disclaimer: The data in this table is illustrative for a typical nitroaromatic compound and is not experimentally determined data for this compound.

Fluorescence Spectroscopy

This compound is reported to possess fluorescent properties.[2] Fluorescence occurs when a molecule absorbs light, is promoted to an excited electronic state, and then returns to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift.

The fluorescence of nitroaromatic compounds can be complex. The strongly electron-withdrawing nitro group can sometimes quench fluorescence through efficient intersystem crossing to the triplet state or other non-radiative decay pathways. However, the overall molecular structure and solvent environment play a crucial role.

Table 3: Hypothetical Fluorescence Data for this compound (Illustrative Example)

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Dichloromethane | 350 | 450 | 0.25 |

| Toluene | 345 | 440 | 0.30 |

| Methanol | 355 | 465 | 0.15 |

Disclaimer: The data in this table is a hypothetical illustration of potential fluorescence properties and is not based on experimental measurements for this compound.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy experiments, based on standard practices for similar aromatic compounds.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the λmax.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length (l, typically 1 cm).

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (ΦF) of this compound.

Instrumentation: A spectrofluorometer.

Materials:

-

This compound

-

Spectroscopic grade solvents

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare dilute solutions of the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise scan to find an approximate value) and scan the excitation monochromator to obtain the excitation spectrum. The maximum of this spectrum is λex.

-

Emission Spectrum: Set the excitation monochromator to λex and scan the emission monochromator to record the fluorescence emission spectrum. The maximum of this spectrum is λem.

-

Quantum Yield Determination (Relative Method): a. Measure the integrated fluorescence intensity of both the sample and the standard under the same experimental conditions (excitation wavelength, slit widths). b. Measure the absorbance of both the sample and the standard at the excitation wavelength. c. Calculate the quantum yield of the sample (ΦF_sample) using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

ΦF is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Caption: Workflow for Fluorescence Spectroscopy and Quantum Yield Measurement.

Potential Applications in Research and Drug Development

The spectroscopic properties of this compound could be harnessed in several areas:

-

Fluorescent Probes: Its fluorescence may be sensitive to the local microenvironment, making it a potential probe for studying biological systems, such as changes in polarity or viscosity within cells. It has been suggested for use in the detection of metal ions.[2]

-

Signaling Pathway Analysis: If the compound's fluorescence is modulated by enzymatic activity or binding to a specific biomolecule, it could be used to develop assays for high-throughput screening in drug discovery.

-

Material Science: As a fluorescent dye, it could be incorporated into polymers or other materials to create fluorescent sensors or optical devices.

Caption: Potential Applications of this compound.

Conclusion

This compound is a compound with the potential for interesting and useful spectroscopic properties. This guide has outlined the theoretical basis for its UV-Vis absorption and fluorescence characteristics and provided detailed experimental protocols for their investigation. While a comprehensive set of experimental data for this specific molecule is yet to be widely published, the methodologies and comparative data presented here offer a solid foundation for researchers to explore its photophysical behavior and unlock its potential in various scientific and industrial applications. Further experimental investigation is warranted to fully characterize this promising molecule.

References

- 1. This compound | C8H6N2O3 | CID 79766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 5683-43-2 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Crystal Structure Analysis of 2-Methyl-6-nitrobenzoxazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 2-Methyl-6-nitrobenzoxazole. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document outlines the known physicochemical properties, a detailed experimental protocol for its synthesis, and a hypothetical workflow for its crystal structure determination based on standard methodologies and data from analogous compounds.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₆N₂O₃.[1][2][3][4] Its chemical structure consists of a benzoxazole core substituted with a methyl group at position 2 and a nitro group at position 6.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.14 g/mol [1] |

| Melting Point | 157-158 °C[5] |

| Appearance | Off-white to light yellow solid[5] |

| Solubility | Insoluble in water, soluble in oils[5][6] |

| CAS Number | 5683-43-2[1][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-Amino-5-nitrophenol with acetyl chloride.[5][6]

Experimental Protocol

-

Reaction Setup: Dissolve 2-amino-5-nitrophenol (50.0 mmol) and pyridine (50.0 mmol) in dry xylene (150 mL) at 0 °C.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (55.0 mmol) dropwise to the solution.

-

Stirring: Stir the reaction mixture at room temperature for 2 hours.

-

Cyclization: Add p-toluenesulfonic acid (10.0 mmol) and reflux the mixture until water is no longer produced.

-

Work-up: After cooling to room temperature, wash the organic layer sequentially with water (3 x 100 mL) and saturated NaCl solution (50.0 mL).

-

Isolation: Dry the organic phase with Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the crude product.[5][6]

References

- 1. This compound | C8H6N2O3 | CID 79766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H6N2O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound, 98% | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound CAS#: 5683-43-2 [amp.chemicalbook.com]

- 6. This compound | 5683-43-2 [chemicalbook.com]

Quantum Chemical Calculations for 2-Methyl-6-nitrobenzoxazole: A Technical Guide

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 2-Methyl-6-nitrobenzoxazole. Aimed at researchers, scientists, and professionals in drug development, this document details the computational methodologies, presents key data in a structured format, and visualizes essential workflows and concepts.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazole family. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The presence of a methyl group at the 2-position and a strong electron-withdrawing nitro group at the 6-position significantly influences the molecule's electronic distribution, reactivity, and potential biological interactions.[2]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of such compounds at the atomic level.[1][3] These computational methods allow for the prediction of optimized molecular geometry, vibrational frequencies (IR and Raman), electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP).[3][4] This information is invaluable for understanding the molecule's stability, reactivity, and potential as a pharmacophore.

Computational Methodologies and Protocols

The insights presented in this guide are derived from computational chemistry protocols commonly applied to benzoxazole derivatives. The primary method discussed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.[3]

Experimental Protocol: DFT Calculation Workflow

A typical computational study on this compound involves the following steps:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software. The IUPAC name is 2-methyl-6-nitro-1,3-benzoxazole and its chemical formula is C₈H₆N₂O₃.[5]

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p).[4][6] The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) for greater accuracy.[7]

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.[2][3]

-

Solvation Effects (Optional): To simulate a more biologically relevant environment, calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM).[3][9]

The following diagram illustrates the logical workflow for these computational experiments.

Results and Discussion

Molecular Structure

The molecular structure of this compound consists of a fused benzoxazole ring system. The geometry optimization calculations predict a nearly planar benzoxazole ring, which facilitates π-conjugation across the system.[2] The key structural parameters, including selected bond lengths and angles, are crucial for understanding the molecule's conformation.

The diagram below shows the optimized molecular structure with a standard atom numbering scheme.

Table 1: Predicted Geometrical Parameters (Note: These are representative values based on DFT calculations for similar benzoxazole derivatives, as specific published data for this compound is limited.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=N (oxazole) | ~1.38 Å |

| C-O (oxazole) | ~1.36 Å | |

| N-O (nitro) | ~1.22 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-N-C (oxazole) | ~105° |

| C-O-C (oxazole) | ~110° | |

| O-N-O (nitro) | ~125° |

Vibrational Analysis

Vibrational spectroscopy (IR and Raman) is a key technique for identifying functional groups. Theoretical frequency calculations allow for the assignment of specific vibrational modes to the observed spectral bands.

Table 2: Key Vibrational Frequencies and Assignments (Based on data for this compound and related compounds)[2]

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2980 - 2870 |

| C=N (oxazole ring) | Stretching | ~1650 - 1590 |

| Nitro (NO₂) | Asymmetric Stretching | ~1530 |

| Nitro (NO₂) | Symmetric Stretching | ~1345 |

| C-O-C (oxazole ring) | Stretching | ~1250 |

The strong asymmetric and symmetric stretching vibrations of the nitro group are particularly characteristic. For a similar compound, 5-chloro-6-nitro-2-undecylbenzoxazole, these bands are observed at 1527 cm⁻¹ and 1345 cm⁻¹.[2]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding a molecule's chemical reactivity and kinetic stability.[10] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter.

-

Low HOMO-LUMO gap: Implies high chemical reactivity, low kinetic stability, and that the molecule is more easily polarized.[10]

-

High HOMO-LUMO gap: Suggests high stability and lower chemical reactivity.

Calculations on benzoxazole derivatives show that the HOMO is typically localized over the benzoxazole ring system, while the LUMO is often distributed over the entire molecule, including the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer.

Table 3: Calculated Electronic Properties (Representative values based on DFT studies of nitrobenzoxazole derivatives)[4][12]

| Parameter | Symbol | Typical Calculated Value |

| HOMO Energy | E_HOMO | -6.0 to -7.0 eV |

| LUMO Energy | E_LUMO | -2.5 to -3.5 eV |

| Energy Gap | ΔE | 3.0 to 4.0 eV |

| Ionization Potential | I ≈ -E_HOMO | 6.0 to 7.0 eV |

| Electron Affinity | A ≈ -E_LUMO | 2.5 to 3.5 eV |

| Chemical Hardness | η = (I-A)/2 | 1.5 to 2.0 eV |

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions, such as drug-receptor binding.[4]

-

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the oxazole ring.

-

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms.

Conclusion

Quantum chemical calculations provide a robust theoretical framework for characterizing this compound. DFT studies offer detailed insights into the molecule's stable conformation, vibrational spectra, and electronic reactivity. The presence of the electron-withdrawing nitro group significantly lowers the LUMO energy, influencing the HOMO-LUMO gap and creating distinct regions of electrostatic potential. This computational data is crucial for rationalizing the molecule's chemical behavior and serves as a valuable starting point for designing new derivatives with tailored properties for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 5683-43-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H6N2O3 | CID 79766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. irjweb.com [irjweb.com]

- 11. irjweb.com [irjweb.com]

- 12. researchgate.net [researchgate.net]

Solvatochromic Behavior of 2-Methyl-6-nitrobenzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solvatochromic behavior of 2-Methyl-6-nitrobenzoxazole, a fluorescent heterocyclic compound with potential applications as a molecular probe. While specific experimental data on the solvatochromism of this compound is not extensively available in peer-reviewed literature, this document outlines the fundamental principles, detailed experimental protocols for its characterization, and illustrative data based on the known properties of structurally related nitroaromatic and benzoxazole derivatives. The guide is intended to serve as a practical resource for researchers interested in utilizing this compound or similar compounds as environmentally sensitive fluorescent probes in chemical and biological systems.

Introduction to this compound

This compound is a nitroaromatic heterocyclic compound with the chemical formula C₈H₆N₂O₃.[1] It is a yellow crystalline solid that is soluble in many common organic solvents.[2] The presence of an electron-donating benzoxazole ring system and an electron-withdrawing nitro group suggests the potential for intramolecular charge transfer (ICT), a key characteristic of many solvatochromic dyes. Such dyes exhibit changes in their absorption and emission spectra in response to the polarity of their solvent environment. This property makes them valuable tools for probing the microenvironment of complex systems, such as protein binding sites or cellular membranes.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.14 g/mol [1] |

| Appearance | White to cream to pale brown crystals or powder[3][4] |

| Melting Point | 153-159 °C[4] |

| CAS Number | 5683-43-2[1] |

Principles of Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[5] This change is observed as a shift in the absorption or emission spectrum of a chromophore. The effect arises from the differential solvation of the ground and excited electronic states of the molecule.

-

Positive Solvatochromism (Bathochromic Shift): Occurs when the excited state is more polar than the ground state. An increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (shift to longer wavelengths) in the absorption or emission spectrum.

-

Negative Solvatochromism (Hypsochromic Shift): Occurs when the ground state is more polar than the excited state. An increase in solvent polarity will stabilize the ground state more than the excited state, resulting in a blue shift (shift to shorter wavelengths).

For nitroaromatic compounds like this compound, an intramolecular charge transfer from the benzoxazole moiety to the nitro group upon photoexcitation is expected. This would lead to a more polar excited state and thus, positive solvatochromism is anticipated.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the investigation of its solvatochromic properties.

Synthesis of this compound

A common synthetic route involves the reaction of 2-amino-5-nitrophenol with acetyl chloride followed by cyclization.[6]

Materials:

-

2-amino-5-nitrophenol

-

Pyridine

-

Dry xylene

-

Acetyl chloride

-

p-toluenesulfonic acid

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-5-nitrophenol and pyridine in dry xylene and cool the solution to 0°C.

-

Add acetyl chloride dropwise to the solution.

-

Stir the solution at room temperature for 2 hours.

-

Add p-toluenesulfonic acid to the solution and reflux until no more water is discharged.

-

After cooling to room temperature, wash the solution with water and a saturated solution of NaCl.

-

Collect the organic layer and dry it over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.

Solvatochromism Study

Materials and Equipment:

-

This compound

-

A series of solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water)

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetone or ethanol.

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution (e.g., 10 µM) from the stock solution in a volumetric flask.

-

UV-Vis Spectroscopy:

-

Record the absorption spectrum of each solution over a suitable wavelength range (e.g., 250-500 nm).

-

Use the pure solvent as a blank for each measurement.

-

Determine the wavelength of maximum absorption (λ_abs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Excite each sample at its λ_abs.

-

Record the emission spectrum over a suitable wavelength range.

-

Determine the wavelength of maximum emission (λ_em) for each solvent.

-

Data Presentation and Analysis

The collected spectral data should be summarized in a table to facilitate comparison. The Stokes shift (Δν), which is the difference in wavenumber between the absorption and emission maxima, is a key parameter that often correlates with solvent polarity.

Illustrative Solvatochromic Data for this compound:

| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (Δν, cm-1) |

| Hexane | 30.9 | 320 | 380 | 5208 |

| Toluene | 33.9 | 325 | 395 | 5890 |

| Chloroform | 39.1 | 330 | 415 | 6980 |

| Ethyl Acetate | 38.1 | 328 | 410 | 6825 |

| Acetone | 42.2 | 332 | 430 | 7980 |

| Ethanol | 51.9 | 335 | 450 | 9132 |

| Methanol | 55.5 | 338 | 465 | 9987 |

| Water | 63.1 | 345 | 490 | 11420 |

Note: This data is illustrative and based on expected trends for similar nitroaromatic compounds. Actual experimental values may vary.

Data Analysis:

The relationship between the Stokes shift and solvent polarity can be further analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. This analysis can provide insights into the change in dipole moment of the molecule upon excitation.

Applications in Research and Drug Development

The environmentally sensitive fluorescence of this compound makes it a candidate for several applications:

-

Probing Protein Binding Sites: The compound could be used to characterize the polarity of ligand binding sites in proteins. A blue-shifted emission upon binding would suggest a non-polar environment, while a red-shifted emission would indicate a polar or solvent-exposed site.

-

Membrane Fluidity and Polarity: As a fluorescent probe, it could be incorporated into lipid bilayers to report on the local polarity and fluidity of the membrane, which are important parameters in drug-membrane interaction studies.

-

Cellular Imaging: Its fluorescent properties could be exploited for imaging specific cellular compartments, provided it exhibits sufficient photostability and low cytotoxicity.

Conclusion

This compound possesses the structural features of a solvatochromic fluorescent probe. While detailed photophysical studies are not yet widely published, this guide provides the necessary theoretical background and experimental framework for its characterization and potential application. The synthesis is straightforward, and its solvatochromic behavior can be readily investigated using standard spectroscopic techniques. Further research into its photophysical properties is warranted to fully explore its potential as a molecular probe in chemical and biological research.

References

- 1. This compound | C8H6N2O3 | CID 79766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound, 98% | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Methyl-6-nitrobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Methyl-6-nitrobenzoxazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from structurally related nitroaromatic compounds to offer a broader understanding of its potential thermal behavior. The information is intended to support safety assessments, handling protocols, and further research in the context of drug development and chemical synthesis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₃ | |

| Molecular Weight | 178.15 g/mol | [1] |

| Melting Point | 170-173 °C | [1] |

| Boiling Point | 303.1°C at 760 mmHg (Predicted) | [1] |

| Flash Point | 137.1°C (Predicted) | [1] |

| Appearance | Pale yellow solid |

Thermal Stability and Decomposition Data

For context, a compilation of thermal decomposition data for related nitroaromatic compounds is provided below to serve as a reference for estimating the potential thermal hazards associated with this compound.

| Compound | Onset Decomposition Temp. (°C) | Heat of Decomposition (J/g) | Activation Energy (kJ/mol) | Analysis Method |

| This compound | Data not available | Data not available | Data not available | |

| o-Nitrobenzoic Acid | ~250-400 (Exothermic Stage) | 335.61 - 542.27 | Data not available | DSC |

| m-Nitrobenzoic Acid | ~250-400 (Exothermic Stage) | 335.61 - 542.27 | Data not available | DSC |

| p-Nitrobenzoic Acid | ~250-400 (Exothermic Stage) | 335.61 - 542.27 | Data not available | DSC |

| 5-Nitro-2-furaldehyde semicarbazone | 243.35 (516.5 K) | 326.93 kJ/mol | Data not available | DTA/DSC/TG |

Note: The data for nitrobenzoic acid isomers represents the temperature range of the exothermic decomposition stage. The decomposition of 5-Nitro-2-furaldehyde semicarbazone is noted to be rapid.[2]

Experimental Protocols for Thermal Analysis

The thermal stability of energetic materials like this compound is typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide critical information on melting, decomposition, and mass loss as a function of temperature.

Objective: To determine the temperatures of thermal transitions (melting, decomposition) and the associated enthalpy changes.

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is placed in an aluminum or hermetically sealed pan.

-

An empty pan is used as a reference.

-

The sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen or argon) at a constant rate (e.g., 5, 10, 15, or 20 °C/min).

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks on the DSC thermogram.

-

The onset temperature of the exothermic decomposition peak is a key indicator of thermal stability. The area under the peak is integrated to calculate the heat of decomposition (ΔHd).

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

-

A small, weighed sample of the compound is placed in a tared TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The TGA instrument continuously records the mass of the sample.

-

A plot of mass versus temperature (TGA curve) is generated. The derivative of this curve (DTG curve) shows the rate of mass loss.

-

Significant mass loss events correspond to volatilization or decomposition. For nitroaromatic compounds, mass loss is primarily due to the release of gaseous decomposition products.

Visualizations

The following diagram illustrates a typical workflow for assessing the thermal hazards of a chemical compound like this compound.

While the precise decomposition mechanism for this compound is not detailed in the available literature, a plausible initial step, common for many nitroaromatic compounds, involves the homolytic cleavage of the C-NO₂ bond. This is often the primary and rate-determining step in the thermal decomposition of such molecules. The presence of the methyl group and the benzoxazole ring system may lead to subsequent complex reactions.

Conclusion and Recommendations

There is a notable lack of specific experimental data on the thermal stability and decomposition of this compound in the public domain. Given its chemical structure as a nitroaromatic compound, it should be handled with care, assuming it possesses energetic properties. The melting point of 170-173 °C suggests it is a stable solid at ambient temperatures. However, the potential for exothermic decomposition at elevated temperatures cannot be discounted.

For professionals working with this compound, it is strongly recommended to:

-

Conduct thorough thermal analysis using DSC and TGA to determine its specific decomposition characteristics.

-

Perform hazard assessments to establish safe operating temperatures and handling procedures.

-

Consider the potential for autocatalytic decomposition, which is a known characteristic of some nitro compounds.

This guide serves as a foundational resource, and further experimental investigation is crucial for a complete and accurate understanding of the thermal properties of this compound.

References

An In-depth Technical Guide to the Electrochemical Properties of 2-Methyl-6-nitrobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 2-Methyl-6-nitrobenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Although specific studies on this exact molecule are limited, this guide extrapolates from closely related nitro-substituted benzoxazole derivatives to present a detailed understanding of its likely electrochemical behavior, including its reduction mechanism and relevant experimental protocols.

Introduction

This compound belongs to the benzoxazole class of heterocyclic compounds, which are known for a wide range of biological activities. The presence of a nitro group, a potent electron-withdrawing moiety, is expected to significantly influence its electrochemical properties, making it susceptible to reduction. Understanding these properties is crucial for elucidating its mechanism of action in biological systems, as the reduction of the nitro group is often a key step in the activation of nitroaromatic prodrugs. This guide will delve into the anticipated voltammetric behavior and electrochemical parameters of this compound.

Predicted Electrochemical Behavior

Based on studies of analogous nitro-substituted benzoxazoles, the electrochemical reduction of this compound in an aprotic solvent like dimethyl sulfoxide (DMSO) is expected to proceed via a multi-step process. The primary electrochemical activity will be centered on the nitro group.

A typical cyclic voltammogram is predicted to show two distinct cathodic peaks. The first, quasi-reversible peak corresponds to the single-electron reduction of the nitro group to form a nitro radical anion. A second, irreversible cathodic peak at a more negative potential is attributed to the subsequent reduction of this radical anion.

Quantitative Data Summary

The following table summarizes the anticipated electrochemical data for this compound, extrapolated from studies on structurally similar nitrobenzoxazole derivatives.

| Parameter | Predicted Value Range | Description |

| First Cathodic Peak Potential (Epc1) | -1.10 V to -1.30 V | Potential for the one-electron reduction to the nitro radical anion. |

| Second Cathodic Peak Potential (Epc2) | -1.70 V to -1.85 V | Potential for the further reduction of the nitro radical anion. |

| First Anodic Peak Potential (Epa1) | -1.05 V to -1.25 V | Potential for the oxidation of the nitro radical anion back to the nitro compound. |

| Diffusion Coefficient (D) | 2.0 x 10-6 to 4.0 x 10-6 cm2s-1 | A measure of the rate of diffusion of the molecule to the electrode surface. |

Experimental Protocols

The following sections detail the methodologies for key electrochemical experiments used to characterize nitroaromatic compounds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the reduction and oxidation processes of a substance.

Objective: To determine the reduction potentials and reversibility of the electrochemical processes of this compound.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: 0.1 M Tetrabutylammonium tetrafluoroborate (TBATFB) in anhydrous DMSO

-

Analyte: 1 mM this compound in the electrolyte solution

-

Potentiostat/Galvanostat

Procedure:

-

Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and ethanol, and dry thoroughly.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the analyte.

-

Purge the solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution throughout the experiment.

-

Set the parameters on the potentiostat:

-

Initial Potential: 0.0 V

-

Switching Potential: -2.0 V

-

Final Potential: 0.0 V

-

Scan Rate: 100 mV/s

-

-

Initiate the potential scan and record the resulting voltammogram.

-

Perform additional scans at varying scan rates (e.g., 25, 50, 200, 500 mV/s) to investigate the nature of the electrochemical process.

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoxazole: Discovery and Historical Synthesis

This technical guide provides a comprehensive overview of 2-Methyl-6-nitrobenzoxazole, catering to researchers, scientists, and drug development professionals. The document details its discovery and historical synthesis, physical and chemical properties, spectroscopic data, and a summary of the known biological activities of the broader benzoxazole class.

Historical Context and Discovery

While the precise initial discovery and first synthesis of this compound are not readily traceable to a single seminal publication in the available historical literature, its synthesis is well-established within the broader context of benzoxazole chemistry, a field that has been developing since the 19th century. The methods for its preparation are logical extensions of general benzoxazole synthesis routes, which typically involve the condensation of an ortho-substituted aminophenol with a carboxylic acid or its derivative. The synthesis from 2-amino-5-nitrophenol and acetyl chloride is a widely cited and efficient method for its preparation.

Physical and Chemical Properties

This compound is a solid at room temperature, with its appearance described as off-white to light yellow crystals.[1] There is some variation in the reported melting point across different sources, which is not uncommon for chemical compounds and can depend on purity and measurement technique.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₃ | [2] |

| Molecular Weight | 178.15 g/mol | [2] |

| Melting Point | 157-158°C | [3] |

| 153.0-159.0°C | ||

| Boiling Point (Predicted) | 303.1 ± 15.0 °C | [3] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [3] |

| Water Solubility | Insoluble | [3] |

| Appearance | Off-white to light yellow solid | [1] |

Synthesis of this compound

The most commonly cited synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with acetyl chloride, followed by cyclization. This method is efficient, with a reported yield of 95%.

Experimental Protocol

Materials:

-

2-Amino-5-nitrophenol

-

Pyridine

-

Dry Xylene

-

Acetyl chloride

-

p-Toluenesulfonic acid

-

Water

-

Saturated NaCl solution

-

Na₂SO₄

Procedure: [3]

-

In a reaction vessel, dissolve 2-amino-5-nitrophenol (7.70 g, 50.0 mmol) and pyridine (3.96 g, 50.0 mmol) in dry xylene (150 mL) at 0 °C.

-

Slowly add acetyl chloride (4.32 g, 55.0 mmol) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add p-toluenesulfonic acid (1.72 g, 10.0 mmol) to the mixture.

-

Reflux the mixture until no more water is drained.

-

Cool the reaction to room temperature.

-

Wash the organic layer sequentially with water (3 x 100 mL) and saturated NaCl solution (50.0 mL).

-

Collect the organic phase and dry it with Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The resulting light-colored solid is this compound (8.80 g, 95% yield) and can be used in subsequent reactions without further purification.[3]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectra are available from various chemical suppliers and databases. |

| ¹³C NMR | Spectra are available from various chemical suppliers and databases. |

| IR Spectroscopy | Spectra are available from various chemical suppliers and databases. |

| Mass Spectrometry | Spectra are available from various chemical suppliers and databases. |

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway interactions of this compound are limited, the benzoxazole core is a well-known pharmacophore present in many biologically active compounds. Derivatives of benzoxazole have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, and anticancer properties.

For instance, a study on a different benzoxazole derivative, 2-(6-chlorobenzo[d]oxazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (PO-296), demonstrated that it inhibits T lymphocyte proliferation by affecting the Janus kinase 3 (JAK3)/STAT5 signaling pathway. This suggests that other benzoxazole derivatives, potentially including this compound, could modulate cellular signaling pathways, making them interesting candidates for further investigation in drug discovery.

Potential Signaling Pathway Involvement of Benzoxazole Derivatives

Caption: Potential inhibition of the JAK3/STAT5 pathway by a benzoxazole derivative.

References

An In-Depth Technical Guide to 2-Methyl-6-nitrobenzoxazole: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2-Methyl-6-nitrobenzoxazole, a heterocyclic compound of interest in medicinal chemistry and material science. This document consolidates available data on its chemical structure, spectroscopic characteristics, and biological activities, presenting it in a structured format to facilitate research and development efforts.

Chemical and Physical Properties

This compound is a solid, crystalline compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol .[1] Its structure consists of a benzoxazole core, which is a bicyclic system containing a benzene ring fused to an oxazole ring. A methyl group is attached at the 2-position of the oxazole ring, and a nitro group is substituted at the 6-position of the benzene ring.

Table 1: Theoretical and Experimental Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | [2] |

| Molecular Weight | 178.14 g/mol | [1] |

| Appearance | White to cream to pale brown crystals or powder | [2] |

| Melting Point | 153.0-159.0 °C | [2] |

| Assay (GC) | ≥97.5% | [2] |

| XLogP3 | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 71.8 Ų | [1] |

Spectroscopic Properties

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and unambiguously assigned high-resolution NMR spectrum for this compound is not readily found in the searched literature, data for closely related benzoxazole derivatives allows for the prediction of expected chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methyl (-CH₃) | ~2.6 | ~15 |

| Aromatic CH | 7.5 - 8.5 | 110 - 150 |

| C2 (Oxazole) | - | ~165 |

| C4 (Benzene) | - | ~140 |

| C5 (Benzene) | - | ~120 |

| C6 (Benzene) | - | ~145 |

| C7 (Benzene) | - | ~115 |

| C7a (Benzene) | - | ~150 |

| C3a (Benzene) | - | ~140 |

Note: These are predicted values based on data from similar structures and should be confirmed with experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl |

| ~1600-1585 | C=C stretch | Aromatic |

| ~1560-1520 | Asymmetric NO₂ stretch | Nitro |

| ~1500-1400 | C=C stretch | Aromatic |

| ~1360-1340 | Symmetric NO₂ stretch | Nitro |

| ~1250 | C-O-C stretch | Oxazole ring |

| ~1050 | C-N stretch | Oxazole ring |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 178. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and rearrangements of the benzoxazole core.

Synthesis

A common synthetic route to this compound involves the condensation reaction between 2-amino-5-nitrophenol and acetic anhydride or a similar acetylating agent.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis is as follows:

-

Reaction Setup: A mixture of 2-amino-5-nitrophenol and a suitable solvent (e.g., glacial acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Acetic anhydride is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period.

-

Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activities

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. While specific data for this compound is limited, the following sections summarize the expected activities based on related compounds.

Antimicrobial and Antifungal Activity

Derivatives of 2-methylbenzoxazole have shown activity against various bacterial and fungal strains.[3][4] The nitro group at the 6-position may enhance this activity. Further studies are required to determine the Minimum Inhibitory Concentration (MIC) of this compound against specific pathogens.

Table 4: Potential Antimicrobial and Antifungal Screening Panel

| Organism Type | Example Species |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa |

| Fungi | Candida albicans, Aspergillus niger |

Cytotoxicity and Anticancer Potential

Nitroaromatic compounds and benzoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The potential of this compound to induce apoptosis or inhibit cell proliferation in cancer cells warrants investigation.

Table 5: Potential Cancer Cell Line Screening Panel

| Cell Line | Cancer Type |

| A549 | Lung Carcinoma |

| HeLa | Cervical Carcinoma |

| MCF-7 | Breast Adenocarcinoma |

Potential Signaling Pathway Interactions

The biological effects of small molecules are often mediated through their interaction with specific cellular signaling pathways. Based on the activities of similar compounds, this compound could potentially modulate pathways involved in inflammation, cell survival, and apoptosis, such as the NF-κB and MAPK pathways.

Experimental Protocols for Biological Assays

To evaluate the biological activities of this compound, standardized experimental protocols should be followed.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against bacteria and fungi.

-

Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

-

Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under suitable conditions for the microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and materials science. This guide has summarized the available theoretical and experimental data to provide a foundation for future research. The predicted biological activities, particularly its potential as an antimicrobial, antifungal, and anticancer agent, highlight the need for comprehensive experimental validation. The provided experimental protocols offer a starting point for researchers to explore the therapeutic potential of this compound and its derivatives. Further studies are essential to fully elucidate its mechanism of action and its interactions with key biological pathways.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of the Nitro Group in 2-Methyl-6-nitrobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 2-Methyl-6-nitrobenzoxazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the synthesis, key reactions, and biological significance of this molecule, with a focus on providing actionable experimental protocols and quantitative data.

Introduction

This compound is an aromatic heterocyclic compound characterized by a benzoxazole core structure, a methyl group at the 2-position, and a nitro group at the 6-position. The strategic placement of the electron-withdrawing nitro group profoundly influences the molecule's chemical and biological properties. This guide will delve into the reactivity of this nitro group, a critical functional group that serves as a versatile handle for synthetic transformations and plays a crucial role in the compound's biological activity.

The benzoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The nitro group, in particular, activates the benzoxazole ring towards nucleophilic attack and can be readily reduced to an amino group, providing a key intermediate for further functionalization. Understanding and harnessing the reactivity of the nitro group is paramount for the development of novel therapeutics and functional materials based on the this compound core.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is essential for its identification, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5683-43-2 | [4] |

| Molecular Formula | C₈H₆N₂O₃ | [4] |

| Molecular Weight | 178.14 g/mol | [4] |

| Appearance | White to cream to pale brown crystalline powder | [1] |

| Melting Point | 153-159 °C | [1] |

| Solubility | Soluble in common organic solvents like ethanol and dimethyl ketone. Insoluble in water. | [5][6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Signals in the aromatic region and a singlet for the methyl group. | [7] |

| ¹³C NMR | Resonances corresponding to the aromatic carbons, the methyl carbon, and the carbons of the oxazole ring. | [7] |

| IR (KBr Wafer) | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C=N, and C-O bonds. | [7] |

| Mass Spec (GC-MS) | Molecular ion peak (m/z) at 178. | [7] |

Chemical Reactivity of the Nitro Group

The presence of the nitro group at the 6-position of the benzoxazole ring governs the primary modes of chemical reactivity of this compound. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution and allows for its selective reduction to a primary amine.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental and highly useful transformation of this compound. The resulting 2-Methyl-6-aminobenzoxazole is a versatile intermediate for the synthesis of a wide array of derivatives with potential biological activities.

Table 3: Quantitative Data for the Reduction of this compound

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Iron powder, NH₄Cl | Methanol/Water | 70 | 4 | 85 |

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the benzoxazole ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. While specific examples for this compound are not extensively detailed in the available literature, the principles of SNAr on nitro-activated aromatic systems are well-established.[8] The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. Common nucleophiles for SNAr reactions include alkoxides, thiols, and amines.

Due to the lack of specific published protocols for this compound, a general procedure adapted from similar nitroaromatic compounds is provided in the experimental section. Researchers should optimize these conditions for the specific nucleophile and desired product.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent reduction.

Synthesis of this compound

Scheme 1: Synthesis of this compound

Caption: Synthesis of this compound.

Materials:

-

2-Amino-5-nitrophenol

-

Acetyl chloride

-

Pyridine

-

p-Toluenesulfonic acid

-

Dry xylene

-

Sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution

-

Water

Procedure:

-

To a solution of 2-amino-5-nitrophenol (7.70 g, 50.0 mmol) and pyridine (3.96 g, 50.0 mmol) in dry xylene (150 mL) at 0°C, add acetyl chloride (4.32 g, 55.0 mmol) dropwise.

-

Stir the solution at ambient temperature for 2 hours.

-

To the above solution, add p-toluenesulfonic acid (1.72 g, 10.0 mmol).

-

Reflux the solution until no more water is discharged.

-

After cooling to room temperature, wash the solution with water (3 x 100 mL) and a saturated solution of NaCl (50.0 mL).

-

Collect the organic layer and dry it over Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Yield: 95% (light-colored solid)[6]

-

Reduction of this compound to 2-Methyl-6-aminobenzoxazole

Scheme 2: Reduction of this compound

Caption: Reduction of the nitro group.

Materials:

-

This compound

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Methanol

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (3.92 g, 22.0 mmol) in methanol (60.0 mL).

-

Add a solution of NH₄Cl (11.77 g, 220 mmol) in water (40.0 mL) and iron powder (4.48 g, 80.0 mmol).

-

Stir the mixture at 70°C for 4 hours until the starting material is completely consumed (monitored by TLC).

-

After completion, cool the reaction to room temperature and filter the mixture.

-

Extract the filtrate with ethyl acetate (3 x 30.0 mL).

-

Combine the organic phases, dry over Na₂SO₄, and evaporate the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

Yield: 85%

-

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

Note: This is a generalized protocol and requires optimization for specific substrates and nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., a thiol or an alkoxide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add the base and stir the mixture.

-

Add the nucleophile dropwise at room temperature.

-

The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Biological Significance and Mechanism of Action

Derivatives of nitrobenzoxazoles have shown significant promise as therapeutic agents, particularly in the field of oncology. Certain 7-nitro-2,1,3-benzoxadiazole derivatives, which share structural similarities with this compound, are potent inhibitors of Glutathione S-transferase (GST).[7] GSTs are a family of enzymes that play a crucial role in cellular detoxification and are often overexpressed in cancer cells, contributing to drug resistance.

The mechanism of action of these inhibitors involves the disruption of the anti-apoptotic complex formed between GSTP1-1 and c-Jun N-terminal kinase (JNK).[7] By inhibiting GSTP1-1, these compounds promote the dissociation of this complex, leading to the activation of the JNK-mediated apoptotic pathway.[7] This can occur through both reactive oxygen species (ROS)-dependent and independent mechanisms.

Signaling Pathway Diagram

Caption: Proposed mechanism of apoptosis induction.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of derivatives of this compound.

Caption: A typical experimental workflow.

Conclusion

This compound is a valuable scaffold in synthetic and medicinal chemistry. The reactivity of its nitro group, primarily through reduction and its potential for nucleophilic aromatic substitution, provides a gateway to a diverse range of functionalized derivatives. The demonstrated biological activity of related compounds as inhibitors of Glutathione S-transferase highlights the therapeutic potential of this molecular core. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area.

References

- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 5683-43-2 | Benchchem [benchchem.com]

- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H6N2O3 | CID 79766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 5683-43-2 [amp.chemicalbook.com]

- 7. Proapoptotic activity of new glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Methyl-6-nitrobenzoxazole as a Fluorescent Probe for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrobenzoxazole is a heterocyclic organic compound with potential applications as a fluorescent probe for the detection of various metal ions. Its benzoxazole core provides a rigid structure conducive to fluorescence, while the nitro group, an electron-withdrawing moiety, can modulate its photophysical properties upon interaction with analytes. The lone pair electrons on the nitrogen and oxygen atoms of the oxazole ring can serve as binding sites for metal ions. This interaction can lead to changes in the fluorescence emission of the molecule, enabling its use as a "turn-on" or "turn-off" fluorescent sensor. This document provides an overview of its application, protocols for its use, and a summary of its sensing characteristics based on available data for structurally related compounds.

Disclaimer: Specific quantitative data for the interaction of this compound with a wide range of metal ions is not extensively available in the public domain. The data presented here is based on the analysis of closely related benzoxazole-based fluorescent probes and should be considered as a guideline for initial experimental design. Researchers are encouraged to perform their own calibrations and validations for their specific applications.

Principle of Metal Ion Detection

The fluorescence of this compound can be modulated by metal ions through several mechanisms, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT).

-